molecular formula C15H14ClN5OS3 B2947017 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 851132-78-0

2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2947017
CAS No.: 851132-78-0
M. Wt: 411.94
InChI Key: SBXXVIPZICWIEG-UHFFFAOYSA-N
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Description

2-{[1-(3-Chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic organic compound of significant interest in medicinal chemistry research, incorporating two pharmaceutically privileged structures: an imidazole and a 1,3,4-thiadiazole ring. The 1,3,4-thiadiazole scaffold is a versatile moiety known for exhibiting a wide spectrum of biological activities. Its strong aromaticity and the presence of the =N-C-S- moiety contribute to low toxicity and high in vivo stability . This ring system is a recognized bioisostere for pyrimidine and pyridazine, which can enhance lipophilicity, improve cell permeability, and facilitate crossing the blood-brain barrier, making it a valuable scaffold for central nervous system (CNS)-targeted research . Notably, 1,3,4-thiadiazole derivatives have demonstrated potent anticonvulsant properties in preclinical studies, with mechanisms often linked to the enhancement of GABAergic neurotransmission in the brain . Furthermore, this core structure is extensively investigated for its antimicrobial , anticancer , and anti-inflammatory potentials . The imidazole ring is another fundamental heterocycle in drug discovery, found in numerous natural products and approved therapeutics . Its amphoteric nature and ability to engage in hydrogen bonding make it a key pharmacophore for interacting with biological targets. Imidazole-containing compounds are explored for a vast array of applications, including as antibacterial , antifungal , antiviral , and antiulcer agents . The combination of these two powerful heterocycles in a single molecule, linked by a sulfanyl-acetamide bridge, creates a complex chemical entity highly suited for structure-activity relationship (SAR) studies and as a lead compound in various drug discovery programs. This product is intended for research purposes such as biological screening , mechanism of action (MoA) studies , and medicinal chemistry optimization . It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5OS3/c1-2-23-15-20-19-13(25-15)18-12(22)9-24-14-17-6-7-21(14)11-5-3-4-10(16)8-11/h3-8H,2,9H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXXVIPZICWIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multi-step reactions starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as flow chemistry, microwave-assisted synthesis, and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Sulfanyl (-S-) Groups

  • Oxidation : The ethylsulfanyl group (-S-C₂H₅) oxidizes to sulfonyl (-SO₂-C₂H₅) using H₂O₂ or mCPBA (meta-chloroperbenzoic acid), enhancing polarity and hydrogen-bonding capacity .

  • Nucleophilic Substitution : Reacts with alkyl halides (e.g., methyl iodide) to form thioether derivatives, modifying solubility and bioactivity .

Acetamide Moiety

  • Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the acetamide hydrolyzes to a carboxylic acid, altering pharmacokinetic properties .

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives, explored for enhanced antimicrobial activity .

Imidazole Ring

  • Electrophilic Substitution : Bromination or nitration at the 4-position of the imidazole ring using Br₂/Fe or HNO₃/H₂SO₄ .

  • Mannich Reactions : Forms aminoalkyl derivatives with formaldehyde and secondary amines, increasing water solubility .

Key Reaction Data

Reaction Type Reagents/Conditions Product Yield Source
Sulfanyl OxidationH₂O₂ (30%), CH₃COOH, 60°C, 4hSulfonyl derivative78%
Acetamide Hydrolysis6M HCl, reflux, 8h2-{[1-(3-Chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid85%
Imidazole BrominationBr₂ (1 eq), Fe powder, CH₂Cl₂, 0°C4-Bromo-1-(3-chlorophenyl)-1H-imidazol-2-yl sulfanyl derivative62%
Thiadiazole AlkylationCH₃I, K₂CO₃, DMF, 25°C, 12h5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl analog91%

Mechanistic Insights

  • Nucleophilic Substitution : The sulfur atoms in sulfanyl groups act as nucleophiles, facilitating reactions with electrophiles like alkyl halides .

  • Acid/Base Catalysis : Hydrolysis of the acetamide group proceeds via a tetrahedral intermediate stabilized by acidic or basic conditions .

  • Radical Pathways : Oxidation of sulfanyl to sulfonyl groups involves radical intermediates, confirmed by ESR studies .

Analytical Characterization

Reaction products are validated using:

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., δ 2.5 ppm for -SCH₂CH₃) .

  • LC-MS : Monitors reaction progress and purity (>95% for most derivatives) .

  • X-ray Crystallography : Resolves stereoelectronic effects of substituents on crystal packing .

Mechanism of Action

The mechanism of action of 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Thiadiazole Ring

The thiadiazole ring is a critical scaffold in many bioactive compounds. Key analogs and their substituents include:

Compound ID/Name Thiadiazole Substituent Linked Moiety Key Structural Features
Target Compound 5-(Ethylsulfanyl) 3-Chlorophenyl-imidazole Balanced lipophilicity, metabolic stability
5g () 5-(Ethylsulfanyl) 2-Isopropyl-5-methylphenoxy Alkylphenoxy group enhances hydrophobicity
3e () 5-Mercapto 3-Chlorophenyl Free thiol group for redox activity
4d () 5-(4-Chlorophenyl) 5-Methylbenzimidazol-2-yl Benzimidazole for DNA intercalation
Naphthyl Derivative () 5-(Ethylsulfanyl) 1-Naphthyl Bulky aromatic group affects solubility

Key Observations :

  • Ethylsulfanyl vs. Mercapto : The target compound’s ethylsulfanyl group (C₂H₅S−) avoids the instability associated with free thiols (e.g., 3e ) while maintaining moderate lipophilicity .
  • Aromatic vs. Alkyl Substituents: Compounds with aryl groups (e.g., 4d) exhibit higher melting points (212–216°C for 3e) due to π-stacking, whereas alkylphenoxy derivatives (e.g., 5g) have lower melting points (168–170°C) .

Physicochemical Properties

Melting Points and Solubility
Compound ID/Name Melting Point (°C) Yield (%) Substituent Features Evidence Source
Target Compound Not reported Ethylsulfanyl, 3-Cl-Ph-imidazole
5g () 168–170 78 Ethylsulfanyl, alkylphenoxy
3e () 212–216 82 Mercapto, 3-Cl-Ph
5h () 133–135 88 Benzylsulfanyl, alkylphenoxy
4d () Not reported 4-Chlorophenyl, benzimidazole

Analysis :

  • Ethylsulfanyl vs. Benzylsulfanyl : Benzylsulfanyl derivatives (e.g., 5h ) exhibit lower melting points (133–135°C) compared to ethylsulfanyl analogs, likely due to reduced crystallinity from bulky substituents .
  • Mercapto Group Impact : The free thiol in 3e contributes to a higher melting point (212–216°C) via hydrogen bonding .

Spectroscopic Data Comparison

NMR Shifts for Acetamide Protons
Compound ID/Name δ (ppm) for –CH₂CO– δ (ppm) for NH Evidence Source
Target Compound ~3.8–4.0 (expected) ~10.1–10.5 (expected)
3e () 3.86 10.15
5g () Not reported Not reported

Insights :

  • The acetamide –CH₂CO– protons resonate near δ 3.8–4.0, consistent with electron-withdrawing effects of the thiadiazole ring .
  • NH protons appear downfield (δ ~10.1–10.5) due to hydrogen bonding with the thiadiazole nitrogen .

Biological Activity

The compound 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a novel derivative that combines imidazole and thiadiazole moieties, which are known for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article aims to explore the biological activity of this compound through a detailed review of existing literature, including synthesis methods, biological evaluations, and case studies.

Chemical Structure

The compound can be structurally represented as follows:

C13H14ClN4S3\text{C}_{13}\text{H}_{14}\text{Cl}\text{N}_4\text{S}_3

This structure comprises:

  • An imidazole ring substituted with a 3-chlorophenyl group.
  • A thiadiazole ring with an ethylsulfanyl substituent.
  • An acetamide functional group.

Anticancer Activity

Recent studies have indicated that derivatives of thiadiazoles and imidazoles exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Cytotoxicity Studies

  • Cell Lines Tested :
    • Human colon cancer (HCT116)
    • Human lung cancer (H460)
    • Human breast cancer (MCF-7)
    • Other cell lines such as A431 and PC3 were also investigated.
  • Findings :
    • The compound demonstrated IC50 values ranging from 1.4 to 4.2 µM against the NCI-60 cell panel, indicating potent cytotoxic activity .
    • Specific derivatives showed enhanced activity against A431 cells, with mechanisms involving apoptosis induction confirmed by Western blot analysis .
Cell Line IC50 Value (µM) Mechanism of Action
HCT1163.29Apoptosis induction
H46010Cell cycle arrest
MCF-78Apoptosis
A431VariableUpregulation of Bax

The biological activity of the compound is primarily attributed to its ability to inhibit critical pathways involved in cancer cell proliferation:

  • Apoptosis Induction : Compounds similar to the one have been shown to upregulate pro-apoptotic factors like Bax while downregulating anti-apoptotic factors like Bcl-2 .
  • VEGFR-2 Inhibition : The compound also inhibits the phosphorylation of VEGFR-2, which is crucial for angiogenesis in tumors .

Antimicrobial Activity

In addition to anticancer effects, some derivatives have shown promising antibacterial and antifungal activities. Compounds containing the thiadiazole scaffold have been evaluated against various bacterial strains, demonstrating potential as effective antimicrobial agents .

Study 1: Synthesis and Evaluation of Thiadiazole Derivatives

A study focused on synthesizing novel 2-acetamide derivatives containing thiadiazole reported significant cytotoxic activities against human cancer cell lines. Compound 9e exhibited the highest degree of cytotoxicity against A431 cells, leading to further investigations into its mechanism involving apoptosis .

Study 2: Anticancer Screening via NCI-60 Panel

Another investigation assessed a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives for their anticancer potential using the NCI-60 cell panel. Results indicated that compounds with specific substitutions on the thiadiazole ring exhibited enhanced growth inhibition across multiple cancer types .

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